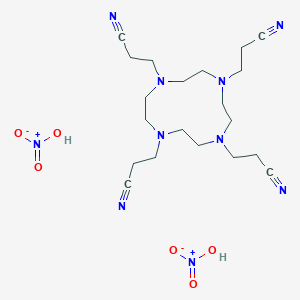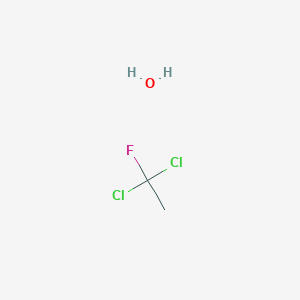
1,1-Dichloro-1-fluoroethane--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoroethane: is a haloalkane with the chemical formula C₂H₃Cl₂F . It is one of the three isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon (HCFC) family. This compound is known for its use as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a colorless liquid with an ethereal odor and is non-flammable under room-temperature atmospheric conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane is synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of 1,1-Dichloro-1-fluoroethane typically involves the use of large-scale reactors where ethane is subjected to halogenation. The reaction conditions are carefully monitored to ensure the correct proportions of chlorine and fluorine are introduced to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Decomposition Reactions: When exposed to high temperatures or flames, it decomposes to produce hydrogen chloride, hydrogen fluoride, and phosgene.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, ammonia, and alkoxides.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a catalyst.
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, using hydroxide ions can produce 1,1-dichloro-1-fluoroethanol .
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoroethane has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is utilized in biological studies to understand the effects of haloalkanes on living organisms.
Medicine: Research is conducted to explore its potential use in medical applications, although its toxicity limits its use.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-fluoroethane involves its interaction with cellular components. It can cause central nervous system depression by affecting neurotransmitter release and receptor function. The compound’s molecular targets include ion channels and receptors in the nervous system . Additionally, its decomposition products, such as hydrogen chloride and hydrogen fluoride, can cause cellular damage and toxicity .
Comparación Con Compuestos Similares
- 1,1-Dichloro-2-fluoroethane
- 1,2-Dichloro-1-fluoroethane
- Trichlorofluoromethane (CFC-11)
Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific halogenation pattern, which gives it distinct chemical and physical properties. Compared to other similar compounds, it has a lower ozone depletion potential (ODP) and is being phased out under the Montreal Protocol . Its use as a foam blowing agent and solvent distinguishes it from other haloalkanes .
Propiedades
Número CAS |
220137-45-1 |
|---|---|
Fórmula molecular |
C2H5Cl2FO |
Peso molecular |
134.96 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluoroethane;hydrate |
InChI |
InChI=1S/C2H3Cl2F.H2O/c1-2(3,4)5;/h1H3;1H2 |
Clave InChI |
PMDVQKMXPFMRJA-UHFFFAOYSA-N |
SMILES canónico |
CC(F)(Cl)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
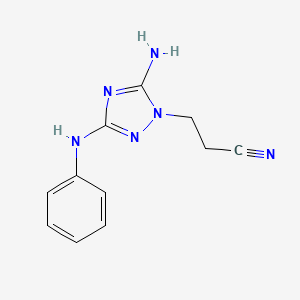
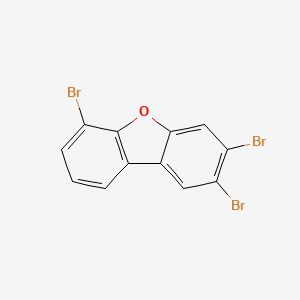
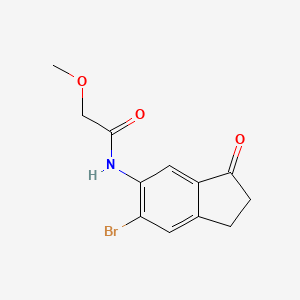
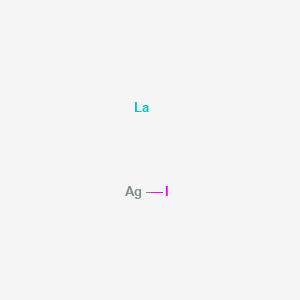
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
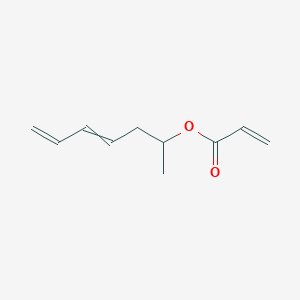
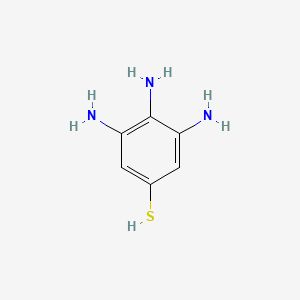
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
